3-(4-苄基-哌啶-1-基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

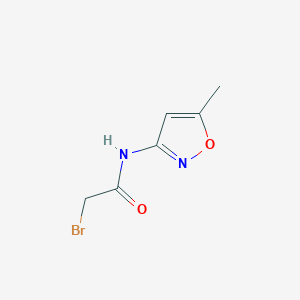

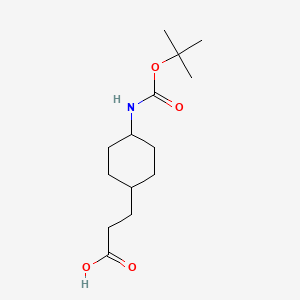

The compound "3-(4-Benzyl-piperidin-1-yl)-propionic acid" is a structural motif found in various pharmacologically active molecules. It is a part of several compounds that have been synthesized and evaluated for their potential therapeutic effects, including antiallergic, cytotoxic, anti-acetylcholinesterase, neuroleptic, antimicrobial, and antidepressant activities. The benzyl-piperidine moiety is a common structural feature that is often modified to explore structure-activity relationships and improve the selectivity and potency of the compounds for their respective targets .

Synthesis Analysis

The synthesis of compounds containing the "3-(4-Benzyl-piperidin-1-yl)-propionic acid" motif involves various chemical reactions, including alkylation, sulfonation, and cyclization. For instance, compound 33, which showed strong antiallergic effects, was synthesized by combining zwitterionization with the introduction of a pyridine component, leading to increased hydrophilicity and reduced CNS penetration . In another study, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was achieved by substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide, which significantly enhanced anti-acetylcholinesterase activity .

Molecular Structure Analysis

The molecular structure of compounds containing the "3-(4-Benzyl-piperidin-1-yl)-propionic acid" motif is crucial for their biological activity. For example, the introduction of a pyridine component in antiallergic agents , or the replacement of the 2-isoindoline moiety with an indanone moiety in anti-AChE inhibitors , can significantly affect their potency and selectivity. The structural modifications often aim to improve the interaction of the compounds with their biological targets, such as enzymes or receptors.

Chemical Reactions Analysis

The chemical reactivity of the "3-(4-Benzyl-piperidin-1-yl)-propionic acid" motif is influenced by the presence of functional groups that can undergo various chemical transformations. For instance, the synthesis of (E)-1-benzyl-3-(1-iodoethylidene)piperidine involved nucleophile-promoted alkyne-iminium ion cyclizations . The ability to undergo such reactions allows for the creation of diverse derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the "3-(4-Benzyl-piperidin-1-yl)-propionic acid" motif are determined by their molecular structure. These properties include hydrophilicity, which affects the compound's ability to penetrate the CNS , and the basicity of the nitrogen atom in the piperidine ring, which is important for anti-AChE activity . The modifications in the structure are often aimed at optimizing these properties to enhance the compound's efficacy and reduce side effects.

科学研究应用

与三苯基锡氯化物的加合物形成

3-(哌啶-1-基)丙酸与三苯基锡氯化物形成加合物,展示了其在络合物形成和分子相互作用研究中的潜力。3-(哌啶-1-基)丙酸的酸性氢原子转移到亚胺氮原子,形成 N—H⋯O 分子内氢键,这可能对晶体学和分子设计产生影响 (Yan & Khoo,2005)。

抗抑郁剂的合成

新型 1-芳基-3-[(4-苄基)哌啶-1-基]丙烷衍生物(与 3-(4-苄基-哌啶-1-基)-丙酸在结构上相关)已被合成并评估为抗抑郁药。这些化合物在小鼠模型中表现出显着的抗抑郁样作用,表明 3-(4-苄基-哌啶-1-基)-丙酸衍生物在精神药物开发中的潜力 (Köksal & Bilge,2007)。

局部麻醉应用

已研究了与 3-(4-苄基-哌啶-1-基)-丙酸在结构上相关的炔基哌啶衍生物的局部麻醉特性。酰基部分的性质和哌啶环上的取代基显着影响麻醉活性,表明 3-(4-苄基-哌啶-1-基)-丙酸衍生物在开发新型局部麻醉剂中具有潜在的研究领域 (Zhumakova 等人,2021)。

对病原体的抗菌活性

哌啶-4-基丙基哌啶的衍生物(与 3-(4-苄基-哌啶-1-基)-丙酸相关)已被合成,并显示出对各种细菌和真菌病原体的显着抗菌活性。这表明 3-(4-苄基-哌啶-1-基)-丙酸衍生物在开发新型抗菌剂中具有潜力 (Vinaya 等人,2009)。

属性

IUPAC Name |

3-(4-benzylpiperidin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c17-15(18)8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMUQTABMZRAAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzyl-piperidin-1-yl)-propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)